molecular formula C7H8N2O3 B2755756 Methyl 4-methoxypyrimidine-2-carboxylate CAS No. 500160-56-5

Methyl 4-methoxypyrimidine-2-carboxylate

Cat. No.: B2755756
CAS No.: 500160-56-5
M. Wt: 168.152
InChI Key: FZHTXVYOQSVZEN-UHFFFAOYSA-N
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Description

Methyl 4-methoxypyrimidine-2-carboxylate is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxypyrimidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methoxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methoxypyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Methyl 4-methoxypyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

    Methyl 4-methoxypyridine-2-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-methoxypyrimidine-2-carboxylic acid: The carboxylic acid form of the compound.

    2,4-dimethoxypyrimidine: A derivative with two methoxy groups.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

methyl 4-methoxypyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-5-3-4-8-6(9-5)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHTXVYOQSVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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